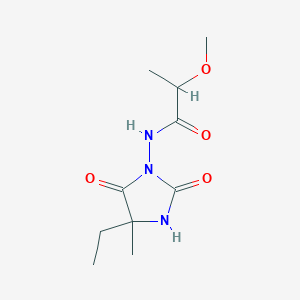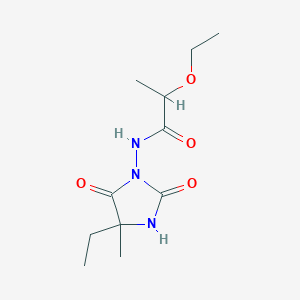![molecular formula C16H30N4O4S B6964510 4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B6964510.png)
4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrrolidinone moiety, and a sulfonamide group, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the pyrrolidinone moiety. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base.
Attachment of Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide shares similarities with other sulfonamide-containing compounds and piperidine derivatives.
- Examples include sulfonamide antibiotics and piperidine-based pharmaceuticals.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties.
- Its versatility makes it a valuable compound for various scientific research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S/c1-4-20(25(3,23)24)14-7-10-18(11-8-14)16(22)17-13(2)12-19-9-5-6-15(19)21/h13-14H,4-12H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBACWYUBHJIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)NC(C)CN2CCCC2=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B6964427.png)
![N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B6964441.png)
![N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B6964449.png)
![4-acetyl-N-[2-(azepan-1-yl)-2-oxoethyl]-N-propan-2-ylthiophene-2-carboxamide](/img/structure/B6964452.png)
![4-(2,2-difluoroethyl)-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)morpholine-3-carboxamide](/img/structure/B6964461.png)




![N-[1-(4-ethylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6964503.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide](/img/structure/B6964505.png)
![4-[ethyl(methylsulfonyl)amino]-N-[(6-methoxypyridin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6964514.png)
![Methyl 2-methyl-5-[[methyl-[1-[(3-methyl-1,2-oxazol-5-yl)amino]-1-oxopropan-2-yl]amino]methyl]furan-3-carboxylate](/img/structure/B6964528.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6964532.png)
